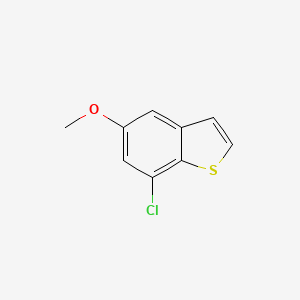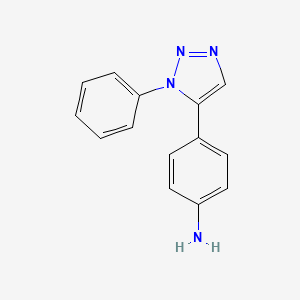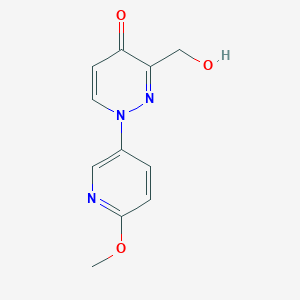![molecular formula C11H12ClIN4O B13883145 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine is a heterocyclic compound that features an imidazo[1,5-a]pyrazine core. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of both chlorine and iodine atoms, as well as the oxan-4-yl group, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine typically involves multi-step procedures starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the imidazo[1,5-a]pyrazine core, followed by selective halogenation and functionalization.
Cyclization: The initial step involves the formation of the imidazo[1,5-a]pyrazine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of strong acids or bases to facilitate ring closure.
Halogenation: The introduction of chlorine and iodine atoms is typically carried out through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while iodination can be performed using iodine or iodine monochloride.
Functionalization: The oxan-4-yl group can be introduced through nucleophilic substitution reactions, where an appropriate oxan-4-yl precursor reacts with the imidazo[1,5-a]pyrazine core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the imidazo[1,5-a]pyrazine core or the oxan-4-yl group is oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed to reduce the halogen atoms or other functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazo[1,5-a]pyrazine core, while substitution reactions can introduce various functional groups in place of the halogen atoms.
Aplicaciones Científicas De Investigación
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with biomolecules and its potential effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the imidazo[1,5-a]pyrazine core allows it to bind to active sites or allosteric sites of enzymes, potentially inhibiting or modulating their activity. The halogen atoms and the oxan-4-yl group contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]thiazole: Contains a thiazole ring instead of a pyrazine ring.
5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]triazine: Features a triazine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine lies in its specific combination of functional groups and the imidazo[1,5-a]pyrazine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H12ClIN4O |
|---|---|
Peso molecular |
378.60 g/mol |
Nombre IUPAC |
5-chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H12ClIN4O/c12-7-5-15-10(14)8-9(13)16-11(17(7)8)6-1-3-18-4-2-6/h5-6H,1-4H2,(H2,14,15) |
Clave InChI |
AURDSFRFZFNKNB-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NC(=C3N2C(=CN=C3N)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


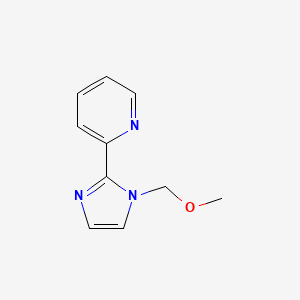
![2-[(Benzylamino)methyl]-4-methylaniline](/img/structure/B13883078.png)
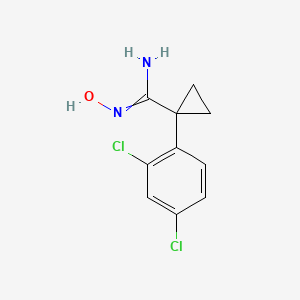

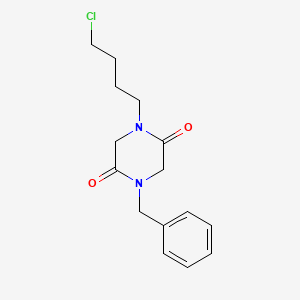
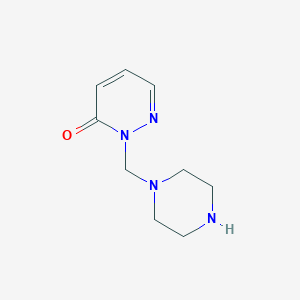
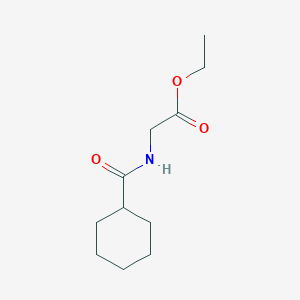

![5-Methoxy-1-phenylpyrrolo[2,3-b]pyridine](/img/structure/B13883113.png)

